molecular formula C16H18FN3O3 B7345327 ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate

ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate

Katalognummer B7345327
Molekulargewicht: 319.33 g/mol
InChI-Schlüssel: GEBFPTOWWUUHBX-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through a number of different methods, each with their own advantages and limitations. In

Wirkmechanismus

The mechanism of action of ethyl (ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate involves its binding to the active site of target enzymes, thereby inhibiting their activity. This compound has been shown to exhibit competitive inhibition against DPP-4, which is a key enzyme involved in the regulation of glucose homeostasis. By inhibiting DPP-4, this compound increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels. Additionally, this compound has been shown to inhibit GSK-3, which is involved in the regulation of various signaling pathways that are implicated in the pathogenesis of Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
Ethyl (this compound)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate has been shown to exhibit a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against DPP-4 and GSK-3, with IC50 values in the low nanomolar range. In vivo studies have shown that this compound can reduce blood glucose levels and improve glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to exhibit neuroprotective and anticancer effects in various cell and animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ethyl (ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate is its potent inhibitory activity against DPP-4 and GSK-3, which makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to exhibit good selectivity and low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings.

Zukünftige Richtungen

There are several future directions for research on ethyl (ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of diabetes, Alzheimer's disease, and cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing this compound, which will enable its wider use in research settings.

Synthesemethoden

There are several methods for synthesizing ethyl (ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate. One of the most commonly used methods involves the reaction of 5-fluoro-1H-benzimidazole-4-carboxylic acid with piperidine-3-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields the desired compound in good yields and high purity.

Wissenschaftliche Forschungsanwendungen

Ethyl (ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3), which are involved in the pathogenesis of various diseases. As a result, this compound has been investigated as a potential therapeutic agent for the treatment of diabetes, Alzheimer's disease, and cancer.

Eigenschaften

IUPAC Name

ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-23-16(22)10-4-3-7-20(8-10)15(21)13-11(17)5-6-12-14(13)19-9-18-12/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBFPTOWWUUHBX-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=CC3=C2N=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)C(=O)C2=C(C=CC3=C2N=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.